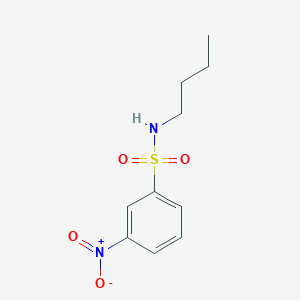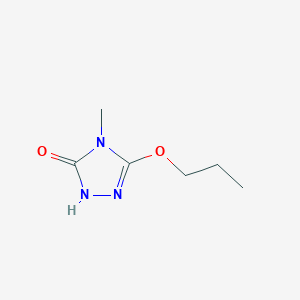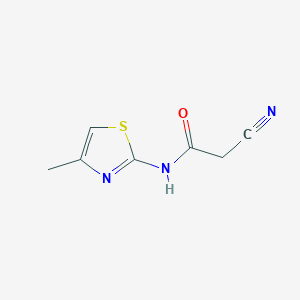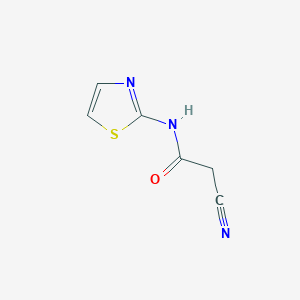
3,4,5-Trichloropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4,5-Trichloropyridine-2-carboxamide” is a derivative of pyridine . It is a compound with the molecular formula C6H3Cl3N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C resulted in 4,5,6-trichloropyrimidine-2-carboxamide in 91% yield .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trichloropyridine-2-carboxamide” consists of a pyridine ring with three chlorine atoms and a carboxamide group . The molecular weight of the compound is 225.46000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,5-Trichloropyridine-2-carboxamide” include a molecular weight of 225.46000 and a LogP value of 2.84100 .
Applications De Recherche Scientifique
Inhibitors of Transcription Factors
3,4,5-Trichloropyridine-2-carboxamide derivatives have been explored for their potential as inhibitors of transcription factors NF-kappaB and AP-1. These studies focus on improving oral bioavailability and examining the structure-activity relationship, highlighting the critical role of the carboxamide group and the effect of substitutions on the pyrimidine ring for activity (Palanki et al., 2000).
Functionalization Reactions
Research on 3,4,5-Trichloropyridine-2-carboxamide has also included studies on its functionalization reactions, demonstrating the compound's versatility in organic synthesis. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diaminopyridine, showcasing the compound's utility in creating novel chemical structures with potential biological activity (Yıldırım et al., 2005).
Synthesis of Polyamides
Another application involves the synthesis of new polyamides using 3,4,5-Trichloropyridine-2-carboxamide derivatives, highlighting the compound's role in developing materials with specific thermal and solubility properties. These polyamides, containing pyridyl moieties, have been characterized for their potential use in various industries (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Derivatives of 3,4,5-Trichloropyridine-2-carboxamide have been synthesized and evaluated for their antimicrobial activity. This research highlights the compound's potential as a base for developing new antimicrobial agents, providing insights into the structural requirements for activity against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Nucleophilic Organocatalysis
Studies have also focused on the nucleophilic properties of triamino-substituted pyridines, including 3,4,5-Trichloropyridine-2-carboxamide derivatives. These compounds exhibit significant nucleophilic behavior due to the conjoined effects of amino groups, making them powerful Lewis bases suitable for nucleophilic organocatalysis (De Rycke et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYSIYIYDCZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352531 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202192-84-5 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)

